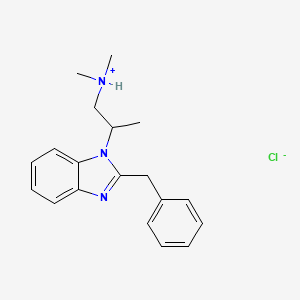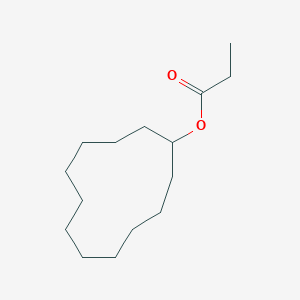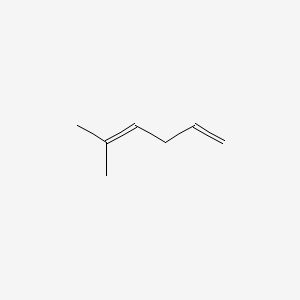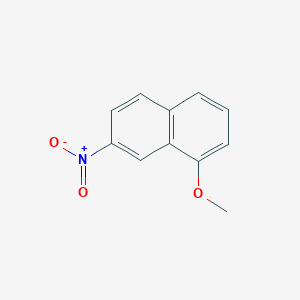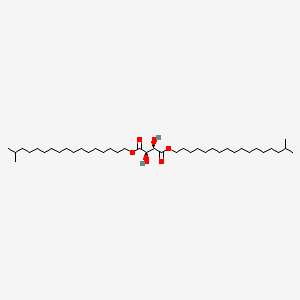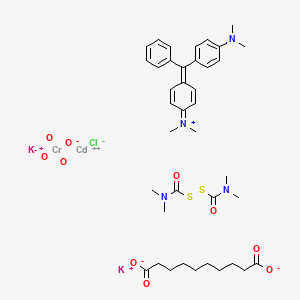
Kromad
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kromad is a synthetic compound known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry. It has garnered significant attention due to its stability and reactivity under different conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kromad typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of a primary amine with a carboxylic acid derivative under controlled conditions. This is followed by cyclization and functional group modifications to achieve the desired structure of this compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and automated systems further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Kromad undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction of this compound is achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound participates in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halides, amines; polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups.
Applications De Recherche Scientifique
Kromad has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Kromad involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the specific application and target molecule.
Propriétés
Numéro CAS |
74278-22-1 |
|---|---|
Formule moléculaire |
C39H53CdClCrK2N4O10S2 |
Poids moléculaire |
1080.1 g/mol |
Nom IUPAC |
dipotassium;cadmium(2+);decanedioate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate;dioxido(dioxo)chromium;chloride |
InChI |
InChI=1S/C23H25N2.C10H18O4.C6H12N2O2S2.Cd.ClH.Cr.2K.4O/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;11-9(12)7-5-3-1-2-4-6-8-10(13)14;1-7(2)5(9)11-12-6(10)8(3)4;;;;;;;;;/h5-17H,1-4H3;1-8H2,(H,11,12)(H,13,14);1-4H3;;1H;;;;;;;/q+1;;;+2;;;2*+1;;;2*-1/p-3 |
Clé InChI |
HHPRBEMYTMAAQN-UHFFFAOYSA-K |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CN(C)C(=O)SSC(=O)N(C)C.C(CCCCC(=O)[O-])CCCC(=O)[O-].[O-][Cr](=O)(=O)[O-].[Cl-].[K+].[K+].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


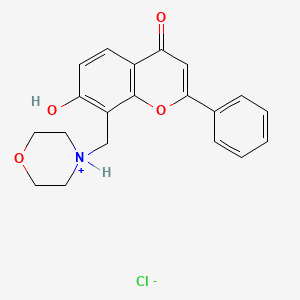
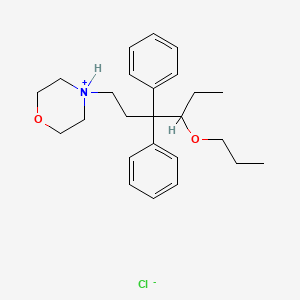
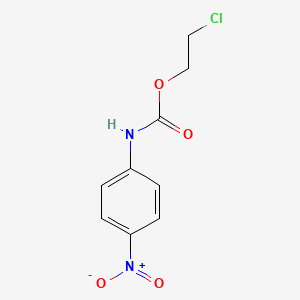

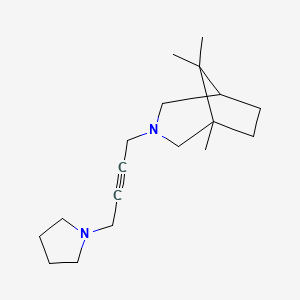
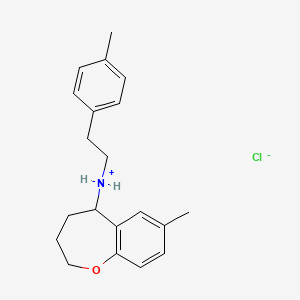
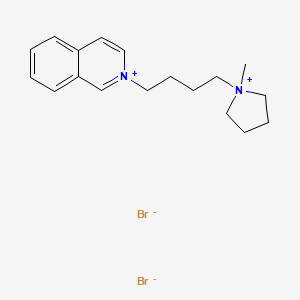
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
